molecular formula C13H19N7O2 B3319280 N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide CAS No. 1092352-83-4

N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide

Cat. No.: B3319280
CAS No.: 1092352-83-4
M. Wt: 305.34 g/mol
InChI Key: ZLQSKPMZZKWTJN-UHFFFAOYSA-N
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Description

N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide is a trisubstituted purine derivative with modifications at the N9 and C6 positions. The N9 position is occupied by an isopropyl group, while the C6 position features a ureido substituent [(isopropylamino)carbonyl]amino.

Properties

IUPAC Name

N-propan-2-yl-6-(propan-2-ylcarbamoylamino)purine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-7(2)17-12(21)19-10-9-11(15-5-14-10)20(6-16-9)13(22)18-8(3)4/h5-8H,1-4H3,(H,18,22)(H2,14,15,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQSKPMZZKWTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704443
Record name N-(Propan-2-yl)-6-{[(propan-2-yl)carbamoyl]amino}-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-83-4
Record name N-(Propan-2-yl)-6-{[(propan-2-yl)carbamoyl]amino}-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide, also known by its CAS number 1092352-83-4, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C13H19N7O2
  • Molecular Weight : 293.34 g/mol
  • Chemical Structure : The compound consists of a purine base modified with an isopropylamino group and a carboxamide functional group, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has indicated several promising areas:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. Its structural similarity to other purine derivatives, which are known to inhibit viral replication, supports this hypothesis.
  • Antitumor Effects : There is evidence indicating that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Further investigation is needed to confirm the specific activity of this compound in this context.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntiviralPotential inhibition of viral replication
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionPossible inhibition of nucleotide metabolism enzymes

Case Study 1: Antiviral Potential

In a study evaluating various purine derivatives for antiviral activity, this compound was tested against viral strains. Results indicated a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent.

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments were conducted on human cancer cell lines where this compound was administered at varying concentrations. The compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Detailed Research Findings

  • Mechanism of Action : The exact mechanism by which this compound exerts its biological effects remains under investigation. Hypotheses include modulation of signaling pathways related to apoptosis and cell cycle regulation.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics, although further studies are required to fully elucidate its bioavailability and metabolic pathways.
  • Safety Profile : Toxicological assessments indicate that the compound exhibits a relatively low toxicity profile in preliminary studies, making it a candidate for further development.

Scientific Research Applications

Anticancer Activity

N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-purine-9-carboxamide has been investigated for its potential anticancer properties. Studies have shown that purine derivatives can inhibit various cancer cell lines by interfering with nucleic acid synthesis and cellular proliferation. The specific mechanism involves targeting enzymes involved in purine metabolism, which is crucial for DNA synthesis in rapidly dividing cells .

Allosteric Modulation

Recent research highlights the compound's role as an allosteric modulator of certain proteins, such as Hsp90 (Heat Shock Protein 90). Allosteric modulation can enhance or inhibit protein function, making it a valuable strategy in drug design to fine-tune therapeutic effects without directly competing with the natural substrate .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The purine scaffold is known to interact with adenosine receptors, which play a vital role in neuroprotection and neuroinflammation.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in cancer lines
Allosteric ModulationModulates Hsp90 function
NeuroprotectionPotential effects on neuroinflammation

Case Study: Anticancer Mechanism

In a study published in Molecular Pharmacology, researchers synthesized various purine analogs, including this compound, and evaluated their efficacy against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting a promising lead for further development in cancer therapeutics .

Case Study: Allosteric Modulation

Another significant study focused on the allosteric properties of this compound concerning Hsp90. The research demonstrated that specific structural modifications could enhance selectivity and potency against different Hsp90 isoforms, providing insights into designing more effective anticancer agents .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

N9 Position Variations
  • 6-Amino-N-ethyl-9H-purine-9-carboxamide (CAS 76708-24-2): Substitutions: Ethyl group at N9, amino group at C6. Physicochemical Properties: Molecular formula C₈H₁₀N₆O, molar mass 206.2 g/mol .
  • N-Benzyl-9-isopropyl-9H-purin-6-amine: Substitutions: Benzyl group at C6, isopropyl at N7. Biological Relevance: Benzyl groups enhance aromatic interactions in biological targets, contributing to antibacterial and antitumor activity . Comparison: The target compound’s ureido group at C6 may offer stronger hydrogen-bonding capacity than the benzylamino group, influencing receptor binding .
C6 Position Variations
  • N-Ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide :

    • Substitutions: Ethylureido group at C6, ethyl at N8.
    • Comparison: The ethylureido group introduces a branched alkyl chain, differing from the target compound’s isopropylureido moiety. This may alter pharmacokinetics due to differences in hydrophobicity .
  • 6-AMINO-N-[(4-METHYLPHENYL)SULFONYL]-9H-PURINE-9-CARBOXAMIDE (CAS 401937-84-6): Substitutions: Sulfonylphenyl group at C6.
C2 and C8 Position Variations
  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine :

    • Substitutions: Chlorine at C2, ethyl at N9.
    • Synthesis: Part of a trisubstituted purine series with demonstrated biological activity .
    • Comparison: The chloro group at C2 may enhance electrophilicity, affecting reactivity compared to the unsubstituted C2 in the target compound .
  • 6-Benzyloxy-9-isopropyl-8-methyl-9H-purine :

    • Substitutions: Benzyloxy at C6, methyl at C7.
    • Synthesis: Prepared via NaH-mediated alkylation, highlighting divergent synthetic routes for C8-substituted purines .
    • Comparison: Methyl at C8 could sterically hinder interactions at binding sites, a factor absent in the target compound .

Q & A

Q. Critical Conditions :

  • Temperature : Controlled heating (60–100°C) to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Reaction time : Prolonged stirring (12–24 hours) ensures completion of urea/amide bond formation at C6 .

Q. Table 1: Example Synthetic Protocol

StepReagent/ConditionPurposeYield Optimization Tips
1Isopropylamine, DMF, 80°CIntroduce isopropyl group at N9Use excess amine (2.5 equiv)
2Phosgene/equivalent, THFCarbamate formation at C6Maintain anhydrous conditions
3Pd(OAc)₂, BaseCross-coupling for substituentsOptimize catalyst loading (1–5 mol%)

Advanced: How can computational modeling predict crystallographic packing and molecular interactions?

Answer:
Computational approaches like quantum chemical calculations (DFT) and molecular dynamics simulations are used to:

  • Predict crystal packing by analyzing intermolecular forces (e.g., hydrogen bonds, π-π stacking) .
  • Map reaction pathways for substituent effects on molecular conformation .

Q. Methodology :

DFT Optimization : Minimize energy of the molecular structure using software like Gaussian.

Hirshfeld Surface Analysis : Visualize close contacts in crystal lattices (e.g., C–H···O/N interactions) .

Replica Exchange MD : Simulate temperature-dependent conformational changes .

Example : In a related purine derivative, computational models revealed that bulky N9 substituents (e.g., benzyl) induce steric hindrance, altering crystal symmetry .

Basic: What analytical techniques are effective for characterizing purity and structure?

Answer:
Key Techniques :

  • NMR Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions (e.g., δ 8.3 ppm for purine H8) .
  • XRD : Resolves crystal structure and validates stereochemistry .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts .

Q. Table 2: Analytical Workflow

TechniquePurposeCritical Parameters
1^1H NMRConfirm substitution patternDeuterated solvent (e.g., DMSO-d₆)
XRDDetermine crystal packingCryogenic data collection (100 K)
HPLCPurity assessmentC18 column, 0.1% TFA in mobile phase

Advanced: How to resolve contradictions in biological activity data across substituent patterns?

Answer:
Contradictions often arise from:

  • Solubility differences (e.g., hydrophobic substituents reducing bioavailability).
  • Target specificity : Substituents may alter binding to off-target enzymes.

Q. Strategies :

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at C6/N9 and test activity .

Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases) .

In Vitro Assays : Compare IC₅₀ values under standardized conditions (pH, serum concentration) .

Case Study : N-Benzyl-9-isopropyl derivatives showed 10x higher antileishmanial activity than N-methyl analogs, attributed to enhanced hydrophobic interactions .

Basic: What safety protocols are essential during synthesis?

Answer:

  • PPE : Lab coat, nitrile gloves, and goggles .
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., phosgene derivatives) .
  • First Aid : For inhalation exposure, move to fresh air; for skin contact, rinse with water for 15 minutes .

Q. Table 3: Hazard Classification

ComponentHazard CodePrecaution
Urea intermediatesH315/H319Avoid inhalation; use local exhaust
Solvents (DMF)H312/H332Store in sealed containers

Advanced: How do N9/C6 substituents influence enzyme binding affinity?

Answer:

  • N9 Substituents : Bulky groups (e.g., isopropyl) increase hydrophobic binding to enzyme pockets (e.g., ATP-binding sites) .
  • C6 Urea/Carbamate Groups : Hydrogen-bond donors enhance interactions with catalytic residues (e.g., kinase Asp184) .

Q. Experimental Validation :

  • Crystallography : Co-crystal structures with target enzymes identify key interactions (e.g., 2-Chloro-9-isopropyl derivatives show halogen bonding with Tyr151) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies ΔG and ΔH of binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide

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